The synthesis of CGP 74514 dihydrochloride involves multiple steps, starting with the formation of a core purine structure. The typical synthetic route includes the following stages:
The reaction conditions typically require careful control of temperature and pH, often utilizing organic solvents like dimethyl sulfoxide to achieve high yields and purity.
CGP 74514 dihydrochloride has a complex molecular structure characterized by its purine base. The key structural features include:
The molecular weight is approximately 373.27 g/mol, with specific stereochemistry that contributes to its selective inhibition of CDK1. The structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 373.27 g/mol |
Structure Type | Purine Derivative |
CGP 74514 dihydrochloride participates in several chemical reactions relevant to its function as a CDK1 inhibitor:
These reactions are essential for modifying CGP 74514 dihydrochloride for further studies or applications in drug development .
The mechanism of action of CGP 74514 dihydrochloride primarily revolves around its selective inhibition of CDK1. By binding to the active site of CDK1, it prevents the phosphorylation of target proteins that are crucial for cell cycle progression, particularly at the G2/M transition phase. This inhibition leads to:
Studies indicate that CGP 74514 dihydrochloride significantly reduces Akt phosphorylation and increases mitochondrial damage in leukemia cells in vitro, further supporting its role as an anticancer agent .
CGP 74514 dihydrochloride is primarily used in scientific research with applications including:
Its potency as a CDK1 inhibitor makes it a valuable tool for researchers exploring therapeutic strategies against cancer and other diseases related to cell cycle dysregulation .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: